[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that plays a crucial role in various biochemical processes. It is a nucleotide, which is a building block of nucleic acids like DNA and RNA. This compound is essential for the storage and transmission of genetic information in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate typically involves the phosphorylation of nucleosides. One common method is the reaction of a nucleoside with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The process usually involves multiple steps, including the protection and deprotection of functional groups to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine ring or the phosphate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or various amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxy derivatives.
Scientific Research Applications
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotide analogs and as a reagent in biochemical assays.
Biology: The compound is essential for studying genetic processes, including DNA replication, transcription, and translation.
Medicine: It is used in the development of antiviral and anticancer drugs. Nucleotide analogs derived from this compound can inhibit viral replication and cancer cell proliferation.
Industry: The compound is used in the production of diagnostic kits and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for DNA and RNA polymerases, enzymes that catalyze the synthesis of DNA and RNA, respectively. The compound binds to the active site of these enzymes, facilitating the addition of nucleotides to the growing nucleic acid chain. This process is crucial for the replication and expression of genetic information.
Comparison with Similar Compounds
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique due to its specific structure and function. Similar compounds include:
Adenosine triphosphate (ATP): A nucleotide that serves as the primary energy carrier in cells.
Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Cytidine triphosphate (CTP): A nucleotide used in the synthesis of RNA.
Thymidine triphosphate (TTP): A nucleotide used in the synthesis of DNA.
Each of these compounds has unique properties and functions, but they all share the common feature of being nucleotides involved in essential cellular processes.
Properties
Molecular Formula |
C10H13N4O8P |
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Molecular Weight |
348.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-7,10,15-16H,1H2,(H2,18,19,20)/t4-,5?,6-,7-,10-/m1/s1 |
InChI Key |
AQXKGQJLGOXRBW-XXWJQXOGSA-N |
Isomeric SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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